3-Amino-1H-pirazol-1-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

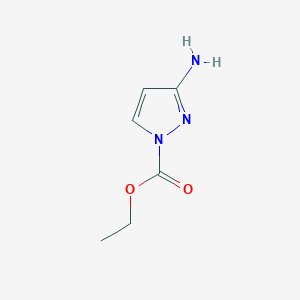

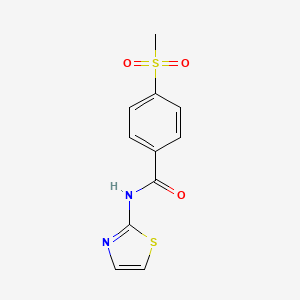

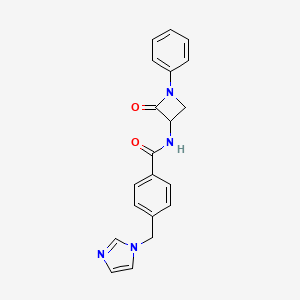

Ethyl 3-amino-1H-pyrazole-4-carboxylate is a compound with the molecular formula C6H9N3O2 . It is a mono-constituent substance of organic origin .

Synthesis Analysis

The synthesis of Ethyl 3-amino-1H-pyrazole-1-carboxylate has been described in various studies. For instance, one study describes the total synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate and its reaction with acetic anhydride to yield acetylated products .Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-1H-pyrazole-4-carboxylate consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms .Chemical Reactions Analysis

Ethyl 3-amino-1H-pyrazole-4-carboxylate has been involved in various chemical reactions. For instance, it has been used in the synthesis of bioactive chemicals and reactions in various media . It has also been acetylated with acetic anhydride to yield acetylated products .Mecanismo De Acción

Target of Action

Ethyl 3-amino-1H-pyrazole-1-carboxylate is a biochemical reagent Pyrazole derivatives, which include ethyl 3-amino-1h-pyrazole-1-carboxylate, are known to have a broad spectrum of biological activities . They are often used in the development of various pharmaceuticals .

Mode of Action

It is known that pyrazole derivatives can interact with multiple receptors . The specific interactions and resulting changes would depend on the particular biological or chemical context in which the compound is used.

Biochemical Pathways

Pyrazole derivatives are known to affect a variety of biological activities . The downstream effects would depend on the specific targets and mode of action of the compound.

Result of Action

The molecular and cellular effects of Ethyl 3-amino-1H-pyrazole-1-carboxylate would depend on its specific targets and mode of action. Given its classification as a biochemical reagent , it is likely used in a variety of contexts, each with potentially different results.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 3-amino-1H-pyrazole-1-carboxylate. Factors such as temperature, pH, and the presence of other compounds could affect its stability and interaction with its targets . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using Ethyl 3-amino-1H-pyrazole-1-carboxylate 3-amino-1H-pyrazole-1-carboxylate in lab experiments is its ability to modulate the NMDA receptor, which is involved in various neurological processes. This compound has also been shown to have relatively low toxicity, making it a promising candidate for further research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Direcciones Futuras

There are several future directions for research on Ethyl 3-amino-1H-pyrazole-1-carboxylate 3-amino-1H-pyrazole-1-carboxylate. One area of research is in the development of new therapeutic agents based on this compound. Another area of research is in the further exploration of the compound's effects on the NMDA receptor and its potential applications in the treatment of neurological disorders. Additionally, further research is needed to explore the compound's potential as a cognitive enhancer and its effects on synaptic plasticity.

Métodos De Síntesis

The synthesis of Ethyl 3-amino-1H-pyrazole-1-carboxylate 3-amino-1H-pyrazole-1-carboxylate can be achieved using various methods. One of the most common methods involves the reaction of Ethyl 3-amino-1H-pyrazole-1-carboxylate hydrazinecarboxylate with acetylacetone, followed by the addition of hydrazine hydrate and sodium acetate. This reaction results in the formation of Ethyl 3-amino-1H-pyrazole-1-carboxylate 3-amino-1H-pyrazole-1-carboxylate as a white solid.

Aplicaciones Científicas De Investigación

Química medicinal

Los derivados del 3-Amino-1H-pirazol-1-carboxilato de etilo han llamado la atención en la química medicinal debido a su potencial como candidatos a fármacos. Los investigadores exploran sus propiedades farmacológicas, incluidas las actividades antituberculosa, antimicrobiana, antifúngica, antiinflamatoria, anticancerígena y antidiabética .

Síntesis orgánica

Los investigadores exploran diversos métodos sintéticos para acceder a la porción de pirazol. Las reacciones catalizadas por metales de transición, los procesos fotoredox y las reacciones multicomponentes de una sola olla son vías para sintetizar derivados de this compound. Estos métodos contribuyen al conjunto de herramientas de los químicos orgánicos .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 3-aminopyrazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)9-4-3-5(7)8-9/h3-4H,2H2,1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXOTZVOTQCKMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=CC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2388528.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2388530.png)

![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2388532.png)

![methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2388543.png)

![1-(4-((2-hydroxyethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2388549.png)